molecular formula C21H20O2 B6014563 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione CAS No. 5310-37-2

2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B6014563
CAS No.: 5310-37-2
M. Wt: 304.4 g/mol
InChI Key: WQNLFPUXNSVURI-UHFFFAOYSA-N
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Description

2-(Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione, also known as PMBID, is a yellow-colored organic compound that belongs to the class of indandione derivatives. It has been widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that this compound acts as a metal chelator, binding to metal ions and forming stable complexes. This property of this compound has been utilized in the development of metal ion sensors and fluorescent probes. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory activities. This compound has also been shown to inhibit the growth of cancer cells and induce cell death through apoptosis. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is its high stability and solubility in organic solvents. This property makes it suitable for use in various laboratory experiments. This compound is also relatively easy to synthesize, and the reaction yield is high. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione. One potential direction is the development of this compound-based metal ion sensors and fluorescent probes for biomedical applications. Another direction is the synthesis of this compound derivatives with improved biological activities and reduced toxicity. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.

Synthesis Methods

The synthesis of 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione involves the reaction between 2,3-dimethyl-1,3-butadiene and 3-methyl-2-butanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as a yellow crystalline solid with a high yield of up to 90%.

Scientific Research Applications

2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as a starting material for the synthesis of other organic compounds with potential biological activities.

Properties

IUPAC Name

2-[(2,3,4,5,6-pentamethylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-11-12(2)14(4)18(15(5)13(11)3)10-19-20(22)16-8-6-7-9-17(16)21(19)23/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNLFPUXNSVURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362444
Record name 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-37-2
Record name 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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